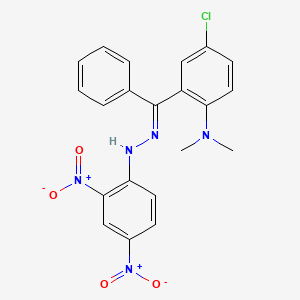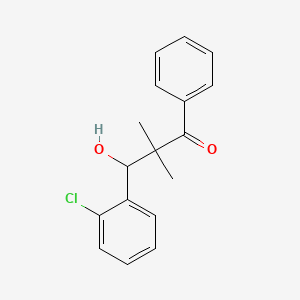
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/UG9366300” is known as Tetraisopropylstannane. It is a chemical compound that contains tin and is used primarily in laboratory settings. This compound is recognized for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraisopropylstannane can be synthesized through the reaction of tin tetrachloride with isopropyl magnesium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, Tetraisopropylstannane is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tetraisopropylstannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Scientific Research Applications
Tetraisopropylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Used in the production of various tin-based materials and compounds.
Mechanism of Action
Tetraisopropylstannane exerts its effects through interactions with various molecular targets. The tin atom in the compound can form bonds with other atoms and molecules, facilitating various chemical reactions. The pathways involved include the formation and breaking of chemical bonds, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyltin
- Tetraethyltin
- Tetrabutyltin
Uniqueness
Tetraisopropylstannane is unique due to its specific structure and reactivity. The presence of isopropyl groups provides distinct steric and electronic properties, making it suitable for specific applications that other organotin compounds may not be able to achieve.
Properties
CAS No. |
75990-55-5 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-8-4-3-5-9-12)16(20)13-10-6-7-11-14(13)18/h3-11,16,20H,1-2H3 |
InChI Key |
DMVGZLXFGBUKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1Cl)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


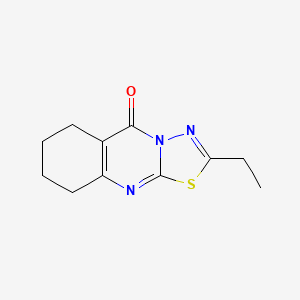
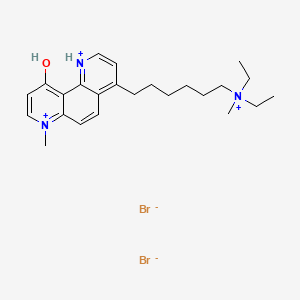
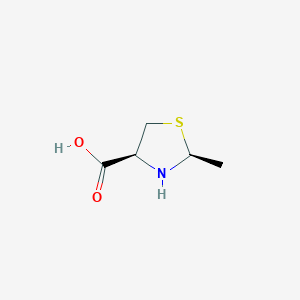

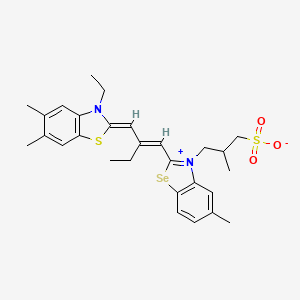

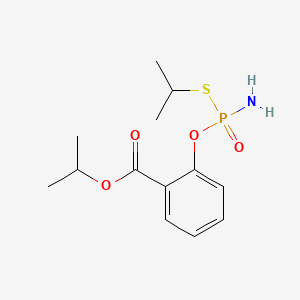

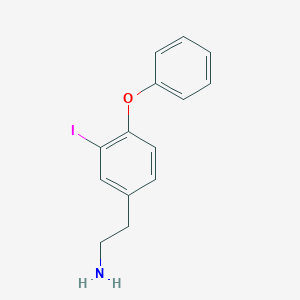

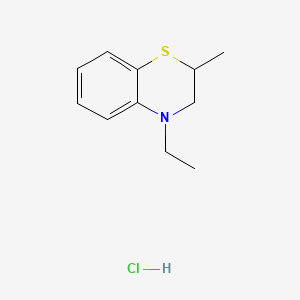
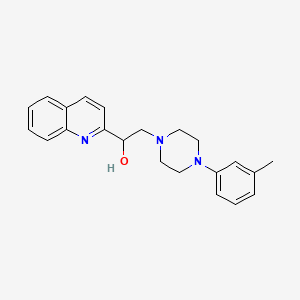
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
